Flobufen

Beschreibung

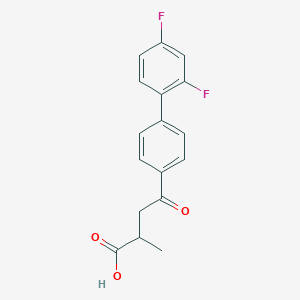

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flobufen's Mechanism of Action in Inflammatory Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. As a prodrug, this compound is metabolized in vivo to its active form, biphenylacetic acid, which is primarily responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in inflammatory pathways, with a focus on its impact on enzymatic activity and downstream signaling cascades. While direct evidence for this compound's effects on NF-κB and MAPK signaling is limited in the current literature, this guide outlines the established role of these pathways in inflammation and provides the experimental frameworks through which such effects could be investigated.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. The inflammatory cascade is mediated by a variety of signaling molecules, including prostaglandins and leukotrienes, which are produced by the COX and LOX enzymes, respectively. NSAIDs are a cornerstone of anti-inflammatory therapy, and their primary mechanism of action involves the inhibition of these enzymes. This compound distinguishes itself as a dual inhibitor, targeting both major pathways of eicosanoid synthesis.

This compound Metabolism and Activation

This compound itself is a prodrug and undergoes metabolic activation to exert its pharmacological effects. The primary active metabolite is biphenylacetic acid.[1] The metabolism of this compound is complex, involving stereoselective reduction and chiral inversion in human hepatocytes.[2]

References

Technical Guide: The Impact of Ibuprofen on Cellular Immune Responses

Disclaimer: Initial searches for "Flobufen" did not yield any relevant scientific literature regarding its effects on cellular immune responses. Therefore, this guide will focus on the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as a representative compound to explore the potential immunomodulatory effects on cellular immunity.

This technical guide provides an in-depth overview of the effects of Ibuprofen on cellular immune responses, with a focus on its impact on cytokine production by peripheral blood mononuclear cells (PBMCs). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cytokine Modulation

Ibuprofen has been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines by immune cells. The following table summarizes the in vitro effects of Ibuprofen on cytokine secretion by Lipopolysaccharide (LPS)-stimulated PBMCs from healthy individuals.

| Cytokine | Ibuprofen Concentration | Effect on Production | Reference |

| Pro-inflammatory Cytokines | |||

| TNF-α | 20 µg/mL | ▲ 71% increase | [1] |

| 100 µg/mL | ▲ 88% increase | [1] | |

| 200 µg/mL | ▲ 52% increase | [1] | |

| IL-6 | 100 µg/mL | ▲ 16% increase | [1] |

| 200 µg/mL | ▲ 23% increase | [1] | |

| IL-1β | Not specified | Mostly unaffected | [2] |

| Anti-inflammatory Cytokines | |||

| IL-10 | Not specified | ▼ Reduced production | [2][3] |

| IL-1ra | Not specified | ▼ Inhibited generation | [3] |

Table 1: Summary of quantitative data on the effect of Ibuprofen on cytokine production by LPS-stimulated PBMCs from healthy individuals.

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the in vitro effect of a compound like Ibuprofen on cytokine production by human peripheral blood mononuclear cells (PBMCs).

2.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Whole blood is collected from healthy human donors via venipuncture into tubes containing an anticoagulant (e.g., heparin).

-

The whole blood is diluted with an equal volume of a balanced salt solution (e.g., PBS).

-

The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

The tubes are centrifuged to separate the blood components. The PBMC layer, which appears as a white buffy coat at the plasma-Ficoll interface, is carefully collected.

-

The collected PBMCs are washed multiple times with a balanced salt solution to remove platelets and residual density gradient medium.

-

The final cell pellet is resuspended in a complete culture medium. Cell viability and concentration are determined using a hemocytometer and a viability stain (e.g., trypan blue).

2.2. In Vitro Cell Culture and Stimulation

-

PBMCs are seeded in 96-well cell culture plates at a specific density (e.g., 2 x 10^6 cells/mL).

-

The cells are incubated in a humidified incubator at 37°C with 5% CO2.

-

Cells are treated with various concentrations of the test compound (e.g., Ibuprofen) or a vehicle control.

-

To induce cytokine production, cells are stimulated with a mitogen, such as Lipopolysaccharide (LPS).

-

The culture plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.

2.3. Measurement of Cytokine Levels by ELISA

-

After the incubation period, the cell culture plates are centrifuged to pellet the cells.

-

The cell-free supernatants are carefully collected.

-

The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6][7]

-

The ELISA is performed according to the manufacturer's protocol. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of known cytokine standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody, which is typically biotinylated.

-

Adding an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

A standard curve is generated by plotting the absorbance values of the known cytokine standards against their concentrations. The cytokine concentrations in the experimental samples are then interpolated from this standard curve.

Visualizations: Signaling Pathways and Workflows

3.1. Experimental Workflow for PBMC Cytokine Production Assay

Experimental workflow for assessing Ibuprofen's effect on cytokine production.

3.2. Proposed Signaling Pathway of Ibuprofen's Immunomodulatory Action

Proposed mechanism of Ibuprofen's effect on the NF-κB signaling pathway.

Discussion

The data presented in this guide indicate that Ibuprofen exerts complex effects on the cellular immune response. While it is widely known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, the evidence suggests it can also directly modulate cytokine production by immune cells. The observed increase in pro-inflammatory cytokines like TNF-α and IL-6 in vitro is a noteworthy finding that may seem counterintuitive to its clinical anti-inflammatory effects.[1][3] This could be due to various factors, including the specific in vitro conditions, the absence of other physiological mediators, or a "rebound" effect.[8]

Conversely, the inhibition of the anti-inflammatory cytokine IL-10 and the interleukin-1 receptor antagonist (IL-1ra) suggests a multifaceted immunomodulatory profile.[2][3] The potential for Ibuprofen to influence the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, provides a possible mechanism for these effects.[9][10]

It is crucial for researchers and drug development professionals to consider these complex immunomodulatory properties of NSAIDs. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the cellular and molecular mechanisms of action of these and other immunomodulatory compounds. Further research is warranted to fully elucidate the clinical implications of these in vitro findings.

References

- 1. fb.cuni.cz [fb.cuni.cz]

- 2. Ibuprofen affects pro- and anti-inflammatory cytokine production by mononuclear cells of preterm newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 6. h-h-c.com [h-h-c.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Flobufen and Flurbiprofen Cytotoxicity: A Technical Guide

Disclaimer: Information regarding the in vitro cytotoxicity of Flobufen is limited in publicly available scientific literature. This guide provides the available information on this compound and presents a comprehensive overview of the in vitro cytotoxicity of Flurbiprofen, a structurally similar non-steroidal anti-inflammatory drug (NSAID), which may be of interest to researchers.

This compound: An Overview

This compound is a non-steroidal anti-inflammatory agent that acts as a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor.[1] It has been studied for its potential to improve immunopathological disorders and for its inhibitory effect on rheumatoid arthritis.[1] this compound inhibits alloantigen-driven cellular immune responses and stimulates the phagocytosis of peritoneal cells.[1] Currently, there is a lack of detailed, publicly accessible data on its in vitro cytotoxicity, including IC50 values, specific experimental protocols, and associated signaling pathways.

Flurbiprofen: An In-Depth Cytotoxicity Profile

Flurbiprofen, a well-characterized NSAID, has demonstrated significant cytotoxic effects in various in vitro models. This section provides a detailed technical guide on its in vitro cytotoxicity, encompassing quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of Flurbiprofen have been evaluated across different cell lines, with IC50 values varying depending on the cell type and experimental conditions.

| Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| A-431 (human epidermoid carcinoma) | Growth Inhibition | 880 ± 65 | Not Specified | [2] |

| SW620 (human colorectal adenocarcinoma) | Not Specified | 10 (nM) | Not Specified | [3] |

| SW579 (human thyroid carcinoma) | CCK-8 | Not Specified | 48 | [4] |

| TPC-1 (human thyroid papillary carcinoma) | CCK-8 | Not Specified | 48 | [4] |

| MCF-7 (human breast adenocarcinoma) | WST-8 | 28.74 | 24 | [5] |

| MCF-7 (human breast adenocarcinoma) | WST-8 | 17.28 | 48 | [5] |

| MCF-10A (human mammary epithelial) | WST-8 | 65.9 | 24 | [5] |

| MCF-10A (human mammary epithelial) | WST-8 | 50.5 | 48 | [5] |

| Rat Brain FAAH | [³H]AEA Hydrolysis Inhibition | 28 (pH 6.0) | Not Specified | [6] |

| Rat Peritoneal Leukocytes | PGE2 Production Inhibition | 0.052 | Not Specified | [7] |

Note: The provided data is a summary from various sources and direct comparison should be made with caution due to differing experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for assessing Flurbiprofen's effects.

-

Cell Lines: Human cancer cell lines such as SW620 (colorectal), SW579, and TPC-1 (thyroid), and MCF-7 (breast) are commonly used.[3][4][5] Normal cell lines like MCF-10A (mammary epithelial) can be used as controls.[5]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Flurbiprofen Preparation: Flurbiprofen is usually dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations for treating the cells.

A variety of assays are employed to measure the cytotoxic effects of Flurbiprofen.

-

MTT/WST-8/CCK-8 Assays (Metabolic Activity):

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[4]

-

Treat the cells with varying concentrations of Flurbiprofen for the desired duration (e.g., 24, 48 hours).

-

Add the respective reagent (MTT, WST-8, or CCK-8) to each well and incubate for a specified period (e.g., 2 hours).[4]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Flow Cytometry for Apoptosis Analysis:

-

Treat SW620 cells with Flurbiprofen.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Signaling Pathways in Flurbiprofen-Induced Cytotoxicity

Flurbiprofen induces cytotoxicity through multiple signaling pathways, primarily by promoting apoptosis.

Flurbiprofen, a non-selective COX inhibitor, can induce apoptosis in cancer cells.[4][8] In colorectal cancer cells, Flurbiprofen's pro-apoptotic effect is mediated through the inhibition of COX-2.[3] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved-caspase-3.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for Flobufen Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with inhibitory effects on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] Its therapeutic potential in immunopathological disorders, particularly rheumatoid arthritis, makes it a subject of interest for preclinical research.[1] These application notes provide detailed protocols for the administration of this compound in common animal models of inflammation and arthritis, along with methods for assessing its efficacy and toxicity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for a generic NSAID in common preclinical models. These tables are intended to serve as a template for data presentation and to illustrate the expected outcomes of such studies.

Table 1: Efficacy of a Representative NSAID in the Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Representative NSAID | 10 | 0.55 ± 0.04 | 35.3% |

| Representative NSAID | 30 | 0.38 ± 0.03 | 55.3% |

| Representative NSAID | 100 | 0.25 ± 0.02 | 70.6% |

| Indomethacin (Positive Control) | 10 | 0.32 ± 0.03** | 62.4% |

| p<0.05, **p<0.01 compared to Vehicle Control |

Table 2: Efficacy of a Representative NSAID in the Collagen-Induced Arthritis (CIA) Model in Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Arthritis Score (Day 42) (Mean ± SEM) | Paw Thickness (mm) (Day 42) (Mean ± SEM) |

| Vehicle Control | - | 10.2 ± 0.8 | 4.5 ± 0.3 |

| Representative NSAID | 20 | 7.5 ± 0.6 | 3.8 ± 0.2 |

| Representative NSAID | 50 | 4.8 ± 0.5 | 3.1 ± 0.2 |

| Dexamethasone (Positive Control) | 1 | 2.1 ± 0.3 | 2.5 ± 0.1 |

| *p<0.05, **p<0.01 compared to Vehicle Control |

Table 3: Acute Oral Toxicity of a Representative NSAID

| Species | LD50 (mg/kg) | 95% Confidence Interval |

| Rat | 794.3 | 469.8 - 1118.8 |

| Mouse | 870.9 | 647.1 - 1094.8 |

Table 4: Repeated-Dose Toxicity of a Representative NSAID (90-day study in rats)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - |

| 2.5 (Low Dose) | No adverse effects observed. | 2.5 |

| 5 (Mid Dose) | Minor gastrointestinal irritation. | - |

| 10 (High Dose) | Gastrointestinal lesions, slight changes in kidney and liver parameters. | - |

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Male Wistar rats (180-220 g)

Procedure:

-

Animal Acclimatization: House rats for at least one week before the experiment with free access to food and water.

-

Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg). Fast animals overnight before the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the therapeutic potential of this compound in a chronic inflammatory arthritis model that shares pathological features with human rheumatoid arthritis.

Materials:

-

This compound

-

Vehicle

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

DBA/1 mice (8-10 weeks old)

-

Calipers for measuring paw thickness

-

Arthritis scoring system

Procedure:

-

Preparation of Emulsion: Prepare an emulsion of type II collagen (2 mg/mL) in CFA (for the first immunization) and IFA (for the booster immunization).

-

Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at the base of the tail.

-

Treatment: Begin oral administration of this compound (e.g., 20, 50 mg/kg/day) or vehicle from the day of the booster immunization (or upon the onset of clinical signs of arthritis for a therapeutic protocol) and continue daily for a specified period (e.g., until day 42).

-

Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.

-

Histopathological Analysis (optional, at the end of the study): Euthanize mice, dissect the paws, and fix in formalin. Process the tissues for histology and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Data Analysis: Compare the mean arthritis scores and paw thickness between the different treatment groups.

Mandatory Visualization

Signaling Pathways

Caption: General mechanism of action of NSAIDs like this compound.

Caption: Potential influence of this compound on NF-κB and MAPK pathways.

Experimental Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

References

Application Notes and Protocols for Flobufen in Primary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of the inflammatory cascade. These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture experiments, offering detailed protocols and expected outcomes based on available data and research on similar dual COX/LOX inhibitors.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1, COX-2, and 5-LOX. By blocking these enzymes, this compound effectively reduces the synthesis of pro-inflammatory eicosanoids. Additionally, like some other NSAIDs, it may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways, although direct evidence for this compound is still emerging.

Data Presentation

Table 1: In Vitro Studies of this compound and other Dual COX/LOX Inhibitors

| Compound | Cell Type | Assay | Endpoint | Concentration/IC50 | Reference |

| This compound | Primary Guinea Pig Hepatocytes | Metabolism | Metabolite Formation | 25-200 µM | [1] |

| Licofelone | Human Mesangial Cells | Proliferation | Inhibition of IL-18 induced proliferation | Dose-dependent | [2] |

| Licofelone | HCA-7 Colon Cancer Cells | Cytotoxicity | IC50 (48h) | 72 ± 3.6 µM | [3] |

| Tepoxalin | Canine Cartilage Explants | Collagen Release | Inhibition | 10 µM and 1 µM | [4] |

| Tepoxalin | RBL-1 Cells | 5-LOX Inhibition | IC50 | 1.7 µM | [5] |

Experimental Protocols

Primary Cell Culture and this compound Treatment

Objective: To establish primary cell cultures and treat them with this compound to assess its biological effects.

Materials:

-

Primary tissue of interest (e.g., cartilage, synovial tissue, peripheral blood for immune cells)

-

Digestion enzymes (e.g., collagenase, dispase, hyaluronidase)

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with FBS, penicillin/streptomycin)[6]

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Sterile culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Primary Cell Isolation: Isolate primary cells from the tissue of interest using established enzymatic digestion protocols. For example, for chondrocytes, mince cartilage tissue and digest with collagenase type II.

-

Cell Seeding: Seed the isolated primary cells into culture flasks or plates at an appropriate density. Allow the cells to adhere and reach 70-80% confluency before treatment.

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.

-

This compound Treatment:

-

On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Based on available data for hepatocytes and other dual inhibitors, a starting concentration range of 1 µM to 100 µM is recommended.[1][3][4]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint to be measured.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on primary cells.

Materials:

-

Primary cells cultured in a 96-well plate

-

This compound-containing medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed primary cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in primary cells using flow cytometry.

Materials:

-

Primary cells cultured in 6-well plates

-

This compound-containing medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed primary cells in 6-well plates and treat with this compound as described in Protocol 1.

-

After treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

-

Primary cells cultured in 6-well plates

-

This compound-containing medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Seed and treat primary cells with this compound as described in Protocol 1. It may be necessary to stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to activate the signaling pathways.

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Mandatory Visualizations

Caption: this compound's dual inhibition of COX and 5-LOX pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Licofelone inhibits interleukin-18-induced pro-inflammatory cytokine release and cellular proliferation in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An exploration of the ability of tepoxalin to ameliorate the degradation of articular cartilage in a canine in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 基礎培地・バッファー [sigmaaldrich.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Flurbiprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of Flurbiprofen. This document provides a detailed application note and protocol for the determination of Flurbiprofen using reversed-phase HPLC with UV detection.

Quantitative Data Summary

The following tables summarize the key quantitative data from various validated HPLC methods for Flurbiprofen analysis, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions for Flurbiprofen Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Gemini C18 (5 µm; 4.6 mm × 250 mm)[1] | Ace C18 (5 µm, 4.6×250 mm i.d.)[2] | Hypersil BDS (100 x 4.6 mm, 5µ)[3] |

| Mobile Phase | 30 mM Disodium hydrogen phosphate (pH 7.0) and Acetonitrile (50:50)[1] | Acetonitrile and 0.05 M Potassium dihydrogen phosphate (pH 3.5) (60:40, v/v)[2] | 0.01 M Potassium dihydrogen phosphate buffer and Acetonitrile (52:48)[3] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |

| Detection Wavelength | 247 nm[1] | 254 nm[2] | 246 nm[3] |

| Retention Time | 3.2 min[1] | 5.4 min[2] | 3.1 min[3] |

Table 2: Method Validation Parameters for Flurbiprofen Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 5-50 µg/mL[1] | 0.10-5.0 µg/mL[2] | 12.5-75 µg/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.9996[1] | Not Specified | 0.9999[3] |

| Mean Recovery (%) | 97.07 - 103.66%[1] | 99.8%[2] | Not Specified |

| Precision (RSD %) | Within-day and between-day precision were in an acceptable range.[1] | Intra- and inter-day precision values were less than 4.56%.[2] | Interday and intraday precisions were less than 1.0%.[3] |

| LOD (µg/mL) | Not Specified | 0.03 µg/mL[2] | Not Specified |

| LOQ (µg/mL) | Not Specified | 0.10 µg/mL[2] | Not Specified |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Flurbiprofen based on a validated method.

1. Materials and Reagents

-

Flurbiprofen reference standard

-

Acetonitrile (HPLC grade)

-

Disodium hydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

C18 analytical column (e.g., Gemini C18, 5 µm, 4.6 mm × 250 mm)

-

Sonicator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase (Method 1): Prepare a 30 mM disodium hydrogen phosphate solution and adjust the pH to 7.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

-

Standard Stock Solution: Accurately weigh about 10 mg of Flurbiprofen reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 50 µg/mL using the mobile phase.[1]

-

Sample Preparation (for tablets): Weigh and powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of Flurbiprofen, transfer it to a 10 mL volumetric flask, and dissolve it in the mobile phase. Sonicate for 15 minutes and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

-

Column: Gemini C18 (5 µm; 4.6 mm × 250 mm)[1]

-

Mobile Phase: 30 mM Disodium hydrogen phosphate (pH 7.0) and Acetonitrile (50:50)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Detection Wavelength: 247 nm[1]

-

Column Temperature: Ambient

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in duplicate to construct a calibration curve.

-

Inject 20 µL of the prepared sample solution in duplicate.

-

Record the peak areas and calculate the concentration of Flurbiprofen in the sample using the calibration curve.

Visualizations

Diagram 1: HPLC Experimental Workflow for Flurbiprofen Analysis

Caption: Workflow for the HPLC analysis of Flurbiprofen.

Diagram 2: Key Parameters of the HPLC Method for Flurbiprofen

Caption: Key parameters of the HPLC method for Flurbiprofen.

References

Flobufen: A Dual COX/LOX Inhibitor as a Tool Compound for Inflammation Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] This dual inhibition allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of the inflammatory response. This unique mechanism of action makes this compound a valuable tool compound for researchers studying the complex pathways of inflammation and for professionals in drug development exploring novel anti-inflammatory therapies. This compound has been investigated for its potential therapeutic effects in immunopathological disorders, including rheumatoid arthritis.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the two primary enzymatic pathways in the metabolism of arachidonic acid.

-

Cyclooxygenase (COX) Inhibition: this compound inhibits both COX-1 and COX-2 isoforms. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are involved in inflammation, pain, fever, and maintaining gastric mucosal integrity.

-

5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.

By targeting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that solely inhibit COX enzymes.

Signaling Pathway

The dual inhibition of COX and 5-LOX by this compound significantly impacts downstream inflammatory signaling pathways. A primary target of these pathways is the transcription factor NF-κB, a master regulator of inflammation.

Figure 1: this compound's dual inhibition of COX and 5-LOX pathways.

Data Presentation

Table 1: In Vitro Enzyme Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Licofelone | 0.2 | 0.5 | 0.1 | [2] |

| Tepoxalin | 0.4 | 1.2 | 2.3 | [3] |

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Indomethacin | 5 | ~50% | 3 | [4] |

| Celecoxib | 10 | ~45% | 3 | General Knowledge |

Table 3: Effect on Cytokine Release from LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Dexamethasone | 1 | ~80% | ~70% | [5] |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the evaluation of this compound as an anti-inflammatory agent. Researchers will need to perform dose-response and concentration-response studies to determine the optimal working concentrations and dosages for this compound.

In Vitro Protocols

1. COX and 5-LOX Enzyme Inhibition Assays

This protocol outlines the general procedure for determining the IC50 values of a test compound against COX-1, COX-2, and 5-LOX.

References

- 1. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adjuvant-Induced Arthritis Model [chondrex.com]

- 5. KappaBle fluorescent reporter mice enable low-background single-cell detection of NF-κB transcriptional activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Flobufen: Application Notes and Protocols for In Vivo Inflammation Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flobufen, a non-steroidal anti-inflammatory drug (NSAID), in preclinical in vivo studies of inflammation in rodent models. This document outlines detailed experimental protocols, suggested dosage considerations, and the underlying mechanism of action of this compound.

Introduction to this compound

This compound is a potent anti-inflammatory agent that exerts its effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual-inhibition profile suggests a broad-spectrum anti-inflammatory activity by targeting the production of both prostaglandins and leukotrienes, key mediators of the inflammatory cascade. Its chemical name is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, and it is also known by the identifier VUFB 16066. Pharmacokinetic studies in rats have shown that this compound is well-absorbed and metabolized, with oral and intravenous doses of 2, 10, and 50 mg/kg being investigated.

Quantitative Data Summary

| Parameter | Carrageenan-Induced Paw Edema | Collagen-Induced Arthritis | Lipopolysaccharide-Induced Inflammation |

| Rodent Species | Rat (e.g., Wistar, Sprague-Dawley) | Mouse (e.g., DBA/1) | Mouse (e.g., C57BL/6) |

| Proposed Starting Dose Range (Oral) | 5 - 50 mg/kg | 5 - 50 mg/kg | 5 - 50 mg/kg |

| Administration Route | Oral (gavage), Intraperitoneal | Oral (gavage), Intraperitoneal | Intraperitoneal |

| Frequency of Administration | Single dose prior to carrageenan | Daily, starting before or at the onset of clinical signs | Single dose prior to or concurrently with LPS |

| Positive Control | Indomethacin (e.g., 5-10 mg/kg) | Methotrexate (e.g., 1-2 mg/kg) | Dexamethasone (e.g., 1-5 mg/kg) |

| Key Readouts | Paw volume/thickness, inflammatory cytokine levels, histological analysis | Arthritis score, paw swelling, anti-collagen antibody titers, cytokine levels, histology | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or tissue, sickness behavior scoring |

Note: The proposed dosages are starting points for dose-finding studies. The optimal dose of this compound for a specific model and experimental endpoint must be determined empirically.

Experimental Protocols

The following are detailed protocols for common in vivo inflammation models, which can be adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin

-

Male Wistar rats (180-220 g)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control

-

This compound (e.g., 5, 15, 45 mg/kg, p.o.)

-

Positive Control (Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer this compound, vehicle, or positive control orally via gavage 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Collagen-Induced Arthritis (CIA) in Mice

This model is a well-established animal model of rheumatoid arthritis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in saline)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Male DBA/1 mice (8-10 weeks old)

-

Syringes and needles

Procedure:

-

Immunization (Day 0):

-

Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).

-

Administer a booster injection of 100 µL of the emulsion intradermally at a site near the initial injection.

-

-

Treatment:

-

Begin this compound administration (e.g., daily oral gavage) from day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).

-

-

Clinical Assessment:

-

Monitor mice daily for the onset and severity of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using digital calipers.

-

-

Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for antibody and cytokine analysis and paws for histological evaluation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study acute systemic inflammatory responses.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-12 weeks old)

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups.

-

Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before LPS challenge.

-

Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

-

Sample Collection:

-

Collect blood via cardiac puncture or retro-orbital bleeding at various time points (e.g., 1, 2, 4, 6 hours) post-LPS injection.

-

Harvest tissues (e.g., liver, spleen, lung) for cytokine analysis.

-

-

Analysis:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or other immunoassays.

-

Assess sickness behavior (e.g., reduced locomotor activity, piloerection).

-

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in the Arachidonic Acid Cascade

Caption: this compound inhibits both COX and 5-LOX pathways.

Experimental Workflow for Carrageenan-Induced Paw Edema Study

Caption: Workflow for the carrageenan-induced paw edema model.

Logical Relationship in LPS-Induced Inflammation

Caption: Simplified pathway of LPS-induced inflammation.

Application Notes and Protocols for Flobufen in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By targeting both pathways, this compound presents a valuable tool for in vitro studies of inflammation, pain, and related cellular processes. These application notes provide a comprehensive guide for the dissolution and use of this compound in various cell-based assays, ensuring reliable and reproducible results.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄F₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 304.29 g/mol | --INVALID-LINK-- |

| Solubility in DMSO | 40 mg/mL (131.45 mM) | --INVALID-LINK--[1] |

| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | --INVALID-LINK--[1] |

Dissolution of this compound for Cell-Based Assays

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution for use in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

1 M Sodium Hydroxide (NaOH) (optional)

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:

-

Weighing: Accurately weigh out 3.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 100 µL of cell culture grade DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Sonication (Optional): If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

-

pH Adjustment (Optional): For the reported solubility of 40 mg/mL, adjusting the pH to 9 with 1 M NaOH may be necessary.[1] For a 100 mM solution, this may not be required but can be attempted if solubility issues persist. Add 1 M NaOH dropwise while vortexing until the solution is clear. Ensure the final volume of NaOH is minimal to avoid significant changes in the stock concentration.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Note on DMSO Concentration in Cell Culture:

High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments.

Experimental Protocols

Cytotoxicity Assay

Before evaluating the anti-inflammatory effects of this compound, it is essential to determine its cytotoxic concentration range in the cell line of interest. A common method for this is the MTT or XTT assay, which measures cell viability.

Materials:

-

Cells of interest (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (100 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Preparation of this compound Dilutions: Prepare a serial dilution of the 100 mM this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT/XTT Assay:

-

MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Anti-inflammatory Assay: Measurement of Prostaglandin E2 (PGE₂) and Leukotriene B4 (LTB₄) Production

This protocol describes how to assess the inhibitory effect of this compound on the production of PGE₂ (a product of the COX pathway) and LTB₄ (a product of the 5-LOX pathway) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Inflammatory cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells - PBMCs)

-

Complete cell culture medium

-

24-well cell culture plates

-

This compound stock solution (100 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

PGE₂ ELISA kit

-

LTB₄ ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treatment with this compound: Prepare dilutions of this compound in complete medium at non-cytotoxic concentrations (determined from the cytotoxicity assay). Remove the old medium and add 500 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C and 5% CO₂.

-

Inflammatory Stimulation: Prepare a solution of LPS in complete medium (e.g., 1 µg/mL). Add the appropriate volume of LPS solution to all wells except for the unstimulated control. The final volume in each well should be consistent.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

-

PGE₂ and LTB₄ Measurement: Quantify the concentration of PGE₂ and LTB₄ in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the specific kit being used.

-

Data Analysis: Calculate the concentration of PGE₂ and LTB₄ for each treatment condition. Determine the percentage of inhibition of PGE₂ and LTB₄ production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value for the inhibition of each eicosanoid.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound by inhibiting the COX and 5-LOX pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Caption: this compound inhibits COX and 5-LOX pathways.

Experimental Workflow for a Cell-Based Assay

The diagram below outlines the general workflow for conducting a cell-based assay with this compound, from cell seeding to data analysis.

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for Flobufen Stock Solution Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with antirheumatic and antiarthritic properties.[1] Accurate and reproducible experimental results rely on the proper preparation, storage, and handling of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and procedures to assess their stability over time, ensuring the integrity of the compound for research and development purposes.

This compound Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C17H14F2O3 | [1] |

| Molecular Weight | 304.29 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

This compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials with PTFE-lined screw caps

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Preparation: In a sterile environment, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.043 mg for 1 mL of a 10 mM solution) and transfer it to a sterile amber glass vial.

-

Dissolution: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and the name of the preparer.

-

Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.

Storage and Handling of this compound Stock Solutions

Proper storage and handling are crucial to maintain the stability of this compound stock solutions.

Recommended Storage Conditions:

| Storage Duration | Temperature | Light Conditions | Container |

| Short-term (days to weeks) | 0 - 4°C | Protected from light (amber vials) | Tightly sealed glass vials with PTFE-lined caps |

| Long-term (months to years) | -20°C | Protected from light (amber vials) | Tightly sealed glass vials with PTFE-lined caps |

Handling Guidelines:

-

Before use, thaw frozen stock solutions at room temperature and ensure the solution is homogeneous by gentle vortexing.

-

To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Avoid exposing the stock solution to light for extended periods.

-

Use sterile techniques when handling the stock solution to prevent microbial contamination.

-

Ensure the vial is tightly sealed after each use to prevent solvent evaporation and absorption of atmospheric moisture.

This compound Stock Solution Stability Assessment

This section outlines a protocol for a long-term and accelerated stability study of this compound in DMSO.

Experimental Workflow for Stability Testing

References

Troubleshooting & Optimization

Troubleshooting Flobufen solubility issues in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flobufen in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Like many NSAIDs, this compound is a lipophilic molecule with poor water solubility, which can present significant challenges in experimental settings, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies.

Q2: What are the key physicochemical properties of this compound to consider for solubility?

Understanding the physicochemical properties of this compound is the first step in addressing solubility issues.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄F₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 304.29 g/mol | --INVALID-LINK-- |

| Predicted pKa | 4.49 ± 0.23 | ChemicalBook |

| XLogP3 | 3.6 | --INVALID-LINK-- |

The predicted pKa of ~4.49 indicates that this compound is a weak acid. Its solubility is therefore expected to be highly dependent on the pH of the solution. The relatively high XLogP3 value confirms its lipophilic nature.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

Issue 1: this compound is not dissolving in my aqueous buffer.

-

Cause: this compound is poorly soluble in neutral or acidic aqueous solutions due to its chemical nature as a weak acid.

-

Solution:

-

pH Adjustment: The most effective method to increase the solubility of this compound in aqueous solutions is to increase the pH. As a weak acid with a predicted pKa of 4.49, deprotonation of the carboxylic acid group at pH values above the pKa will result in the formation of a more soluble salt. It is recommended to prepare a stock solution at a pH of 7.4 or higher for biological experiments.

-

Use of Co-solvents: Organic solvents miscible with water can be used to increase the solubility of this compound. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used co-solvents. A general approach is to first dissolve this compound in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Note that the final concentration of the organic solvent should be compatible with your experimental system.

-

Combination Approach: For particularly difficult-to-dissolve samples, a combination of pH adjustment and co-solvents can be employed. One supplier suggests dissolving this compound in DMSO and adjusting the pH to 9 with 1 M NaOH to achieve a concentration of 40 mg/mL.

-

Issue 2: My this compound solution is cloudy or precipitates over time.

-

Cause: This can be due to several factors, including the final concentration of this compound exceeding its solubility limit in the chosen solvent system, temperature changes, or interactions with other components in the medium.

-

Solution:

-

Check Final Concentration: Ensure the final concentration of this compound is below its solubility limit in your specific buffer and co-solvent mixture. It may be necessary to perform a solubility test to determine the maximum soluble concentration.

-

Maintain pH: Ensure the pH of your final solution is maintained at a level where this compound remains ionized and soluble. Buffering capacity is crucial.

-

Storage Conditions: Store stock solutions at the recommended temperature. For DMSO stock solutions, storage at -20°C or -80°C is common. Avoid repeated freeze-thaw cycles. Some sources suggest that aqueous solutions of similar compounds should not be stored for more than one day.

-

Sonication: Gentle sonication can help to redissolve small amounts of precipitate and ensure a homogenous solution.

-

Issue 3: I am concerned about the effect of organic solvents on my cells/assay.

-

Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.

-

Solution:

-

Minimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in the organic solvent so that the final concentration of the solvent in your experimental setup is minimal (typically <0.5% v/v).

-

Solvent Control: Always include a vehicle control in your experiments (i.e., the same final concentration of the organic solvent without this compound) to account for any effects of the solvent itself.

-

Alternative Solubilization Techniques: If organic solvents are not suitable for your experiment, consider other methods such as the use of surfactants or cyclodextrins.

-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Weigh out 3.04 mg of this compound powder.

-

Add 1 mL of high-purity, anhydrous DMSO.

-

Vortex or sonicate gently until the this compound is completely dissolved.

-

If solubility issues persist, add 1 M NaOH dropwise while vortexing until the solution clears. Be cautious not to significantly alter the final volume.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

-

Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

-

Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

-

Vortex the working solution gently before adding it to your cells.

-

Always prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Solubility of Structurally Related NSAIDs

Due to the limited publicly available quantitative solubility data for this compound, the following table provides data for structurally similar non-steroidal anti-inflammatory drugs. This information can serve as a general guide for solvent selection.

| Compound | Solvent | Solubility | Temperature (°C) |

| Fenbufen | Water | 2.212 mg/L | 25 |

| Acetone | Slightly Soluble | Not Specified | |

| Ethanol (96%) | Slightly Soluble | Not Specified | |

| Methylene Chloride | Slightly Soluble | Not Specified | |

| 4-Biphenylcarboxylic acid | Water | Insoluble | Not Specified |

| Alcohol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified |

Visualizations

This compound Solubility Troubleshooting Workflow

Caption: Troubleshooting workflow for dissolving this compound.

This compound's Mechanism of Action in the Arachidonic Acid Pathway

Caption: this compound inhibits both COX and 5-LOX pathways.

Preventing Flobufen precipitation in cell culture media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flobufen in cell culture. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation, to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Identify the Nature of the Precipitate

First, it's crucial to determine if the precipitate is indeed this compound or another component of your culture system.

-

Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.

-

Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.

Step 2: Review Your this compound Stock Solution Preparation

The concentration and handling of your this compound stock solution are critical factors.

| Parameter | Recommendation | Troubleshooting Tips |

| Solvent | Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. | Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity. |

| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. | An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM). |

| Dissolution | Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution. | Visually inspect the stock solution against a light source to ensure no undissolved particles are present. |

| Storage | Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility. |

Step 3: Optimize the Dilution of this compound into Culture Media

The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.

| Parameter | Recommendation | Troubleshooting Tips |

| Final DMSO Concentration | Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. | Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution. |

| Dilution Method | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. | Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock. |

| Serial Dilution | For very high final concentrations of this compound, consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. | This gradual dilution can help to prevent the rapid change in solvent polarity that causes precipitation. |

| Sonication | If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound. | Use with caution, as excessive sonication can potentially damage media components. |

Experimental Workflow for Adding this compound to Cell Culture Media

Caption: Workflow for preparing and adding this compound to cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key to the inflammatory response.

Signaling Pathway Inhibited by this compound

Caption: this compound inhibits both the COX and 5-LOX pathways.

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system. A typical starting range for in vitro studies with NSAIDs is between 1 µM and 100 µM.

Q3: My cell culture medium turned cloudy, but I don't see any particles under the microscope. What could be the cause?